

# "4-(Piperidin-4-yl)morpholine" molecular weight and formula

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## Compound of Interest

**Compound Name:** 4-(4-Methylpiperidin-4-yl)morpholine

**Cat. No.:** B1338474

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## A Technical Guide to 4-(Piperidin-4-yl)morpholine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 4-(Piperidin-4-yl)morpholine, a key intermediate in pharmaceutical synthesis.

## Core Molecular Data

The fundamental molecular properties of 4-(Piperidin-4-yl)morpholine are summarized below.

Property	Value	Source(s)
Molecular Formula	C <sub>9</sub> H <sub>18</sub> N <sub>2</sub> O	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Molecular Weight	170.25 g/mol	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
CAS Number	53617-35-9	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[5]</a>
IUPAC Name	4-piperidin-4-ylmorpholine	<a href="#">[1]</a> <a href="#">[4]</a>
Canonical SMILES	C1CNCCC1N2CCOCC2	<a href="#">[1]</a>
InChI Key	YYBXNWIRMJXEQJ-UHFFFAOYSA-N	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[4]</a>

## Synthesis Protocols

4-(Piperidin-4-yl)morpholine is a crucial intermediate in organic synthesis, particularly for active pharmaceutical ingredients.[\[6\]](#)[\[7\]](#) Its preparation can be achieved through several synthetic routes. Below are detailed experimental protocols for two common methods.

### 2.1. Synthesis via Reductive Amination and Deprotection

This two-step method involves the initial formation of a protected intermediate followed by deprotection to yield the final product.

- Step 1: Synthesis of N-Boc-4-(morpholino)piperidine
  - To a 250mL three-necked flask, add N-tert-butoxycarbonyl-4-piperidone (10.0g, 50mmol) and anhydrous methanol (100mL).
  - Slowly add acetic acid and morpholine (4.78g, 55mmol).
  - Add palladium on carbon (1g, 10% w/w) as a catalyst.
  - The reaction is conducted under a hydrogen atmosphere overnight.
  - Monitor the reaction to completion using gas chromatography.

- Post-completion, evaporate the solvent. Dissolve the residue in dichloromethane and wash with a small amount of water.
- Separate the organic layer, dry it, and purify using column chromatography (Dichloromethane:Methanol = 20:1) to obtain the product.[8]
- Step 2: Deprotection to 4-(Piperidin-4-yl)morpholine
  - Place the N-Boc-4-(morpholino)piperidine intermediate (9.0g, 33mmol) in a 100mL three-necked flask.
  - Add a solution of HCl in 1,4-dioxane.
  - Stir the mixture and then filter to obtain the hydrochloride salt as a white solid.
  - Neutralize the salt with a suitable base to yield the final product, 4-(Piperidin-4-yl)morpholine.[8]

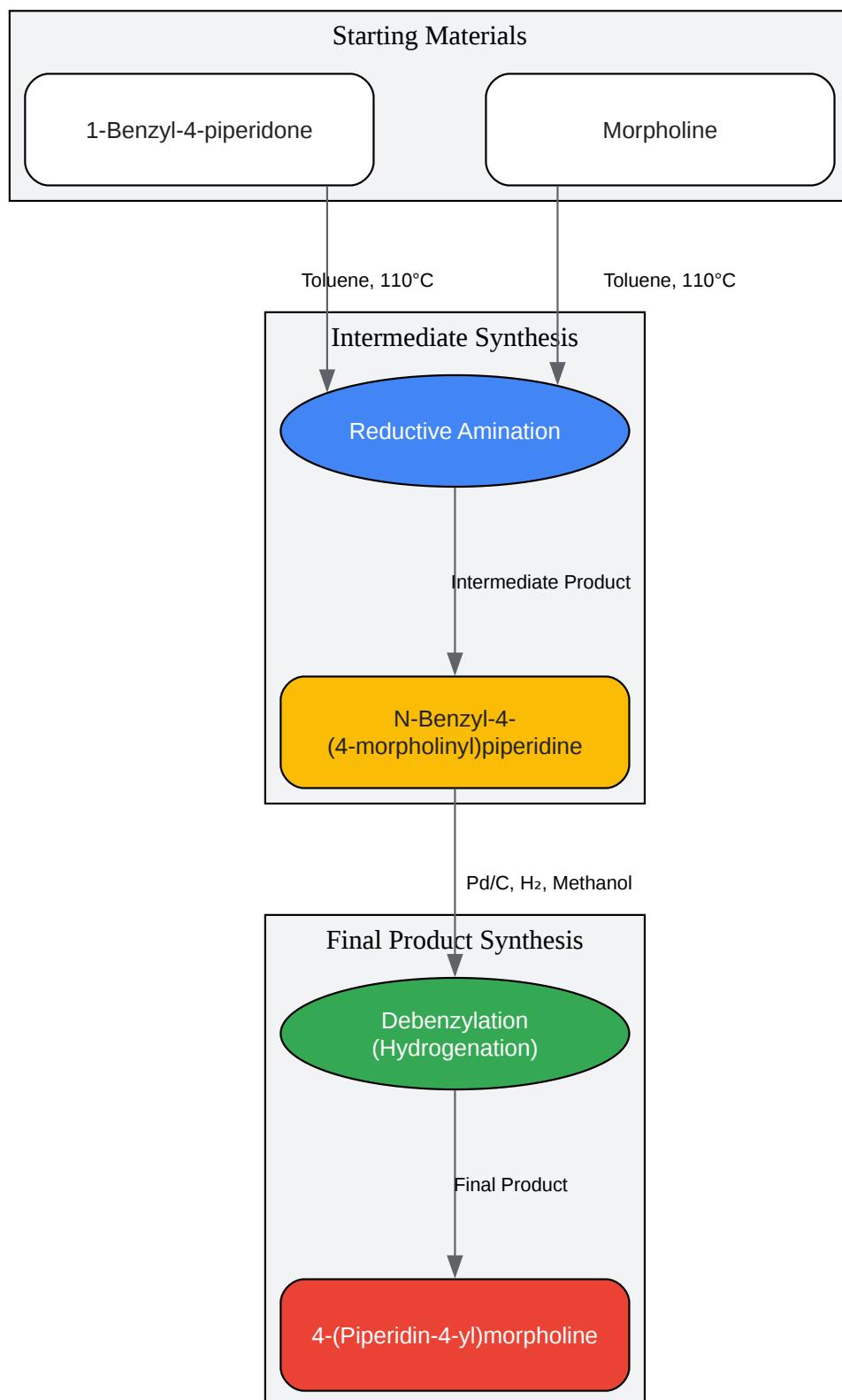
## 2.2. Synthesis via Debenzylation

This method involves the removal of a benzyl protecting group from a precursor molecule.

- Dissolve N-benzyl-4-(4-morpholiny)piperidine (41.59 g, 0.16 mol) in 400 mL of methanol.
- Add 10% palladium on carbon catalyst (5.2 g).
- Carry out the hydrogenation at room temperature for 18 hours under 50 psi of hydrogen pressure.
- After the reaction is complete, remove the catalyst by filtration.
- Concentrate the filtrate to obtain a colorless oily substance, which crystallizes upon standing. The reported yield is 93%. [2]

## Synthetic Pathway Visualization

The following diagram illustrates a common synthetic workflow for producing 4-(Piperidin-4-yl)morpholine from a benzyl-protected precursor.

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Caption: General synthesis workflow for 4-(Piperidin-4-yl)morpholine.

## Applications in Drug Development

4-(Piperidin-4-yl)morpholine serves as a versatile building block in medicinal chemistry. Its structural motif is incorporated into various compounds being investigated for therapeutic use.

- **Alectinib Intermediate:** It is a key intermediate in the synthesis of Alectinib, a potent anaplastic lymphoma kinase (ALK) inhibitor used in cancer therapy.[8]
- **Receptor Antagonists and Modulators:** The morpholine and piperidine rings are common scaffolds in drug design. This compound is used as a reactant for synthesizing selective adenosine A2A receptor antagonists.[3]
- **Novel Therapeutic Agents:** It is utilized in the development of various potential drugs, including antidepressants, antimalarials, and orally bioavailable P2Y12 antagonists for inhibiting platelet aggregation.[3][9]
- **Antimicrobial and Antitumor Research:** The piperidine-morpholine structure is a feature in some quinoline derivatives with antimicrobial activity and in novel compounds designed as potent antitumor agents.[3][10]

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